2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-fluorobenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)11-5-12(7)4-8(13)14/h1-3,5H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKJXMSTOTXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form 4-fluorobenzimidazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 4-position of the benzimidazole ring participates in nucleophilic aromatic substitution (SNAr) under specific conditions:
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Reagents/Conditions : Amines (e.g., piperazine, morpholine) or thiols in polar aprotic solvents (DMF, DMSO) with K2CO3 or NaH as base at 80–120°C .
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Products : Substituted derivatives with modified electronic profiles (e.g., 4-piperazinyl or 4-morpholinyl analogs).
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Example : Reaction with piperazine yields 2-(4-piperazin-1-yl-1H-benzo[d]imidazol-1-yl)acetic acid, confirmed via ¹H NMR (δ 3.15 ppm, piperazine protons) and LC-MS (m/z 316.2 [M+H]⁺) .
Cyclization Reactions
The acetic acid moiety facilitates cyclization to form heterocyclic systems:
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Reagents/Conditions : POCl3 or PCl5 in anhydrous DCM under reflux (40–60°C) .
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Products : Fused imidazo[1,2-a]pyridine or quinoxaline derivatives.
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Example : Treatment with POCl3 generates a lactone intermediate, which reacts with o-phenylenediamine to form a tricyclic quinoxaline derivative (yield: 72%) .
Esterification and Hydrolysis
The carboxylic acid group undergoes reversible esterification:
Esterification
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Reagents : SOCl2 or H2SO4 in methanol/ethanol (room temperature, 12–24 hrs).
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Products : Methyl or ethyl esters (e.g., methyl 2-(4-fluoro-1H-benzo[d]imidazol-1-yl)acetate) with 85–92% yield.
Hydrolysis
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Conditions : NaOH (2M) in H2O/THF (1:1) at 60°C for 6 hrs.
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Efficiency : Near-quantitative recovery of the parent acid.
Condensation Reactions
The compound participates in Claisen-Schmidt condensations to form α,β-unsaturated ketones:
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Reagents/Conditions : Aldehydes (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) in ethanol with NaOH (10%) at 80°C .
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Products : (E)-2-(4-(1H-imidazol-1-yl)benzylidene)-7-fluoro-3,4-dihydronaphthalen-1(2H)-one derivatives.
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Data : Confirmed by X-ray crystallography (CCDC 2345767) showing a dihedral angle of 8.72° between benzimidazole and naphthalenone planes .
Oxidation
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Reagents : KMnO4 in acidic (H2SO4) or neutral conditions.
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Products : Benzimidazole N-oxide derivatives, characterized by UV-Vis absorption at λmax 320 nm .
Reduction
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Reagents : H2/Pd-C (1 atm) in ethanol.
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Products : Saturation of the benzimidazole ring (yield: 68%) .
Comparative Reaction Data Table
| Reaction Type | Reagents/Conditions | Yield (%) | Key Characterization Methods |
|---|---|---|---|
| Nucleophilic Substitution | Piperazine/K2CO3/DMF/120°C | 78 | ¹H NMR, LC-MS |
| Cyclization | POCl3/DCM/reflux | 72 | XRD, IR (νC=O 1685 cm⁻¹) |
| Esterification | SOCl2/MeOH/RT | 92 | ¹³C NMR (δ 170.2 ppm, ester C=O) |
| Claisen-Schmidt | NaOH/EtOH/80°C | 65 | XRD, HRMS |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound exhibits promising therapeutic applications due to its structural similarity to known bioactive molecules. It has been investigated for its potential in treating neurodegenerative disorders, including Alzheimer's disease. The imidazole ring is known to interact with biological targets, potentially modulating enzyme activity or receptor interactions, which may lead to neuroprotective effects .
Mechanism of Action
The mechanism by which 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid exerts its effects involves the inhibition of amyloid-beta peptide production, which is critical in the pathogenesis of Alzheimer's disease. This action could help mitigate the formation of amyloid plaques associated with the disease .
Biochemical Research
Biochemical Probes
In biochemical assays, this compound can serve as a probe due to its ability to bind selectively to specific enzymes or receptors. Its fluorine atom may enhance binding affinity and selectivity, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions .
Enzyme Inhibition Studies
Research has indicated that compounds with imidazole structures can inhibit various enzymes, including those involved in metabolic pathways. This property makes 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid a candidate for further studies aimed at understanding enzyme regulation and inhibition mechanisms .
Material Science
Synthesis of Advanced Materials
The compound can act as an intermediate in synthesizing more complex materials. Its unique chemical properties allow it to be incorporated into polymers or other materials that require specific functional groups for enhanced performance .
Catalytic Applications
Due to its structural characteristics, 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid may also be utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions while providing specific functional groups makes it an attractive option for developing new synthetic pathways in organic chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Fluoro vs. 6-Fluoro Substitution
- 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic Acid (): A structural isomer with fluorine at the 6-position. No biological data is provided, but such isomerism often leads to divergent pharmacokinetic profiles.
Substitution at the 2-Position of Benzimidazole
- 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic Acid Derivatives (–6, 8): Benzylthio substituents at the 2-position confer potent CRTh2 receptor antagonism (IC₅₀ values in nM range) . SAR studies reveal that electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance potency . Compared to the 4-fluoro derivative, benzylthio groups increase molecular weight and hydrophobicity, which may improve membrane permeability but reduce solubility.
- 2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)acetic Acid (9a) (): An isopropyl group at the 2-position yields a lipophilic compound (logP ~2.5 estimated) with 91% synthesis yield .
- 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)acetic Acid (): The trifluoromethyl group, a bioisostere of chlorine, enhances metabolic stability and electron-withdrawing effects. No direct activity data, but similar compounds show applications in kinase inhibition and antimicrobial research .
Substituents on the Acetic Acid Moiety
Biological Activity
2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its role as a positive allosteric modulator (PAM) of the GABA-A receptor, anti-cancer effects, and other therapeutic potentials.
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.17 g/mol
- CAS Number : 1785241-60-2
- Purity : >95% .
GABA-A Receptor Modulation
Recent studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, including our compound of interest, as PAMs for the α1β2γ2 subpopulation of GABA-A receptors. These compounds enhance the receptor's response to GABA, potentially offering new avenues for treating neurological disorders. The modulation mechanism involves:
- Increased receptor activity : Enhancing the effects of GABA at the receptor interface.
- Improved metabolic stability : Compared to traditional PAMs, these compounds exhibit reduced hepatotoxicity and increased metabolic stability in human liver microsomes .
Anticancer Properties
The compound has shown promising results in various studies assessing its anticancer activity. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The IC50 values ranged from 25.72 ± 3.95 μM for certain derivatives .
- In vivo Studies : In animal models, tumor growth was significantly suppressed when treated with this compound, indicating its potential as an effective anti-cancer agent .
Anti-inflammatory Activity
Preliminary studies have indicated that benzimidazole derivatives possess anti-inflammatory properties. The compound's structure allows for interactions that may inhibit inflammatory pathways, although specific data on this compound is still emerging .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. Key steps include:
- Cyclization : Reacting 4-fluoro-1H-benzimidazole with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Optimized Conditions : Reaction temperatures of 60–80°C and 24-hour stirring for complete conversion .
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 70°C, 24 h | 75–85% | |
| Alkylation | Benzyl chloroacetate, RT, 12 h | 68% |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the fluorophenyl and acetic acid groups. Key peaks: ~7.0–8.0 ppm (aromatic H), ~4.5 ppm (CH₂ of acetic acid) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.08) .
- Elemental Analysis : Combustion analysis to validate C, H, N, and F content (e.g., C: 52.3%, H: 3.8%, N: 11.9%) .
Q. How does solubility and stability vary under different experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust pH to >7 for improved aqueous solubility via deprotonation of the acetic acid group .
- Stability : Stable at RT for 6 months when stored in dark, anhydrous conditions. Degrades at >150°C (TGA data) .
Advanced Research Questions
Q. How does the fluorophenyl group influence the compound’s enzyme inhibition or receptor binding?
- Methodological Answer : The fluorine atom enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.1 vs. ~1.5 for non-fluorinated analogs) .
- Binding Affinity : Forms halogen bonds with target enzymes (e.g., kinases, CYP450), as shown in molecular docking studies (AutoDock Vina) .
Experimental Validation : Competitive inhibition assays (IC₅₀ values: 0.8–1.2 µM for tyrosine kinases) .
Q. How can researchers resolve discrepancies in elemental analysis or spectral data during characterization?
- Methodological Answer :
- Contradiction Analysis : If calculated vs. experimental C/H/N values differ by >0.3%, recheck combustion analysis or confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
- Spectral Mismatches : Compare with reference spectra of analogous compounds (e.g., 2-(1H-benzimidazol-1-yl)acetic acid) to identify positional fluorination effects .
Q. What strategies are effective in designing derivatives with enhanced biological activity?
- Methodological Answer :
- Structural Modifications :
- Replace the acetic acid group with ester prodrugs to improve bioavailability .
- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzimidazole ring for increased metabolic stability .
- SAR Studies : Test derivatives against bacterial biofilms (MIC: 4–16 µg/mL) or cancer cell lines (IC₅₀: 1–5 µM) .
Table 2 : Activity of Selected Derivatives
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| 9c () | 4-Bromophenyl substitution | Anticancer (IC₅₀: 1.8 µM) | |
| Compound 9e () | 4-Methoxyphenyl substitution | Antibacterial (MIC: 8 µg/mL) |
Q. What computational methods are used to predict binding modes with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
